molecular formula C23H22N4OS B12573023 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine CAS No. 303163-30-6

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine

Cat. No.: B12573023
CAS No.: 303163-30-6
M. Wt: 402.5 g/mol
InChI Key: JKNKCTRLOWUYBG-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Pyridine Ring Formation: The thiazole intermediate is then reacted with 2-bromo-5-nitropyridine under basic conditions to form the pyridine ring.

    Reduction and Amination: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Final Coupling: The resulting amine is then coupled with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

303163-30-6

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

5-[2-[(2-methoxyphenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H22N4OS/c1-15-6-5-8-16(12-15)21-22(29-23(24)27-21)17-10-11-25-20(13-17)26-14-18-7-3-4-9-19(18)28-2/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26)

InChI Key

JKNKCTRLOWUYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC=CC=C4OC

Origin of Product

United States

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